(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-b]pyridine ring which is a bicyclic compound containing a pyrazole ring fused to a pyridine ring . It also has a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazolo[3,4-b]pyridine core might be synthesized first, followed by the introduction of the fluorophenyl and chlorophenyl groups . The piperazine ring could then be attached in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine and piperazine rings would likely contribute significantly to the three-dimensional shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the pyrazolo[3,4-b]pyridine ring might undergo reactions at the nitrogen atoms, while the fluorophenyl and chlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar, affecting its solubility in different solvents .Scientific Research Applications
1. Molecular Interaction and Receptor Analysis
Research has shown that compounds structurally related to (4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone have been analyzed for their interaction with cannabinoid receptors. For instance, SR141716, a potent and selective antagonist for the CB1 cannabinoid receptor, was studied using the AM1 molecular orbital method and conformational analysis (Shim et al., 2002).
2. Antitumor Activities
Several pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. For example, compounds with certain phenylpiperazinyl groups showed significant cytotoxicity in vitro and potent antitumor activity in vivo, highlighting their potential in cancer therapy (Naito et al., 2005).
3. Development of Precipitation-Resistant Formulations
In the development of drug formulations, one study focused on a compound similar to the query compound, exploring the creation of a solubilized, precipitation-resistant formulation to enhance in vivo exposure. This research is vital for the successful evaluation of poorly soluble compounds in toxicological and clinical studies (Burton et al., 2012).
4. Aurora Kinase Inhibition for Cancer Treatment
Compounds similar to this compound have been investigated for their potential to inhibit Aurora A, which may be useful in treating cancer. This application is particularly significant in the context of targeted cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
5. Crystal Structure Analysis
Research has also been conducted on isomorphous structures related to the query compound, highlighting the importance of molecular structure and disorder in understanding compound properties and potential applications (Swamy et al., 2013).
Future Directions
Properties
IUPAC Name |
[4-chloro-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF2N5O/c1-15-21-22(25)18(14-28-23(21)32(29-15)17-8-6-16(26)7-9-17)24(33)31-12-10-30(11-13-31)20-5-3-2-4-19(20)27/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIZCNVNWXKXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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